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molecular formula C11H9N3O2 B8369781 7-methoxy-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one

7-methoxy-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one

Cat. No. B8369781
M. Wt: 215.21 g/mol
InChI Key: WPNOABJRAVXWKU-UHFFFAOYSA-N
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Patent
US04668686

Procedure details

A solution of 5-[(2-nitro-5-methoxyphenyl)methylene]-2,4-imidazolidinedione (4.5 g, 17 mmol) in dimethylformamide (120 mL) was hydrogenated over 10% palladium on charcoal (0.45 g) at 60 psi. After 42 hours the mixture was filtered through infusorial earth and the solvent evaporated to leave a brown solid. A mixture of this material and methanol (150 mL) was heated to reflux and iodine (3.65 g, 14 mmol) introduced portionwise over 15 minutes. The reaction mixture was refluxed 45 minutes, cooled and concentrated to 20 mL before adding a solution of sodium thiosulfte (10 g) and sodium carbonate (10 g) in water (200 mL). The precipitate was filtered off, suspended in hot (80° C.) water (200 mL) and filtered. Recrystallization from aqueous dimethylformamide afforded 7-methoxy-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one (1.61 g, 43%), m.p.>360° C.
Name
5-[(2-nitro-5-methoxyphenyl)methylene]-2,4-imidazolidinedione
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH:12]=[C:13]1[NH:17][C:16](=[O:18])[NH:15][C:14]1=O)([O-])=O.CO.II>CN(C)C=O.[Pd]>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[N:1]=[C:14]3[NH:15][C:16](=[O:18])[NH:17][C:13]3=[CH:12][C:5]=2[CH:6]=1

Inputs

Step One
Name
5-[(2-nitro-5-methoxyphenyl)methylene]-2,4-imidazolidinedione
Quantity
4.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)OC)C=C1C(NC(N1)=O)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3.65 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 42 hours the mixture was filtered through infusorial earth
Duration
42 h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave a brown solid
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 20 mL
ADDITION
Type
ADDITION
Details
before adding a solution of sodium thiosulfte (10 g) and sodium carbonate (10 g) in water (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
suspended in hot (80° C.) water (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from aqueous dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C=C3C(=NC2C=C1)NC(N3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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